8-[(3-hydroxypropyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound classified within the purine family. Purines are essential components of nucleic acids and play critical roles in various biological processes. This specific compound features multiple functional groups that contribute to its potential pharmacological properties.
The compound is cataloged in various chemical databases, including PubChem, where it is associated with a unique molecular formula of and a molecular weight of approximately . It falls under the category of purine derivatives, which are known for their roles in cellular metabolism and signaling.
The synthesis of 8-[(3-hydroxypropyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be approached through several methods typically involving the construction of the purine core followed by the introduction of substituents.
The molecular structure of 8-[(3-hydroxypropyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione can be represented using various notations:
InChI=1S/C19H25N5O4/c1-4-12(2)20-18-21-16-15(17(26)22-19(27)23(16)3)24(18)10-13(25)11-28-14-8-6-5-7-9-14/h5-9,12-13,25H,4,10-11H2,1-3H3,(H,20,21)(H,22,26,27)
.
CCC(C)NC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C
.
The structural complexity is indicated by its high complexity rating (556), reflecting the intricate arrangement of functional groups around the purine core.
The reactivity of this compound is largely dictated by its functional groups. Potential chemical reactions include:
These reactions are crucial for exploring the compound's potential therapeutic applications.
The mechanism of action for 8-[(3-hydroxypropyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione may involve modulation of purinergic signaling pathways. Purines play significant roles in cellular communication and energy transfer:
Understanding these interactions is vital for developing therapeutic strategies targeting specific diseases.
The physical properties of 8-[(3-hydroxypropyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione include:
Chemical properties include:
These properties influence its usability in laboratory settings and potential pharmaceutical formulations.
8-[(3-hydroxypropyl)amino]-3,7-dimethyl-1-[(4-methylphenyl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione has potential applications in several scientific fields:
Research into this compound could yield significant insights into therapeutic interventions for various health conditions.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: